

A Technical Guide to the Structure Elucidation of Novel Nodulisporic Acid Analogs

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Compound of Interest		
Compound Name:	Nodulisporic acid	
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Nodulisporic acids are a class of indole diterpenoid natural products first isolated from the endophytic fungus Nodulisporium sp.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent and specific insecticidal properties, particularly against ectoparasites like fleas.[4][5] The primary mode of action involves the modulation of invertebrate-specific glutamate-gated chloride ion channels, a mechanism that contributes to a wide therapeutic index and minimal mammalian toxicity.[4][6]

The discovery of **Nodulisporic Acid** A, the most potent of the originally found compounds, spurred extensive research into its chemical and biological properties.[1][4] This led to the isolation and characterization of numerous naturally occurring analogs, often through chemical mutagenesis of the producing fungus, as well as the creation of semi-synthetic derivatives.[7] [8][9] Elucidating the precise chemical structures of these novel analogs is a critical step in understanding structure-activity relationships (SAR), identifying new pharmacophores, and developing next-generation insecticides with improved efficacy and pharmacokinetic profiles.[7] [10]

This technical guide provides an in-depth overview of the core methodologies employed in the isolation, purification, and comprehensive structure elucidation of novel **Nodulisporic acid** analogs, supported by detailed experimental protocols and data presentation.

Isolation and Purification of Novel Analogs

Foundational & Exploratory





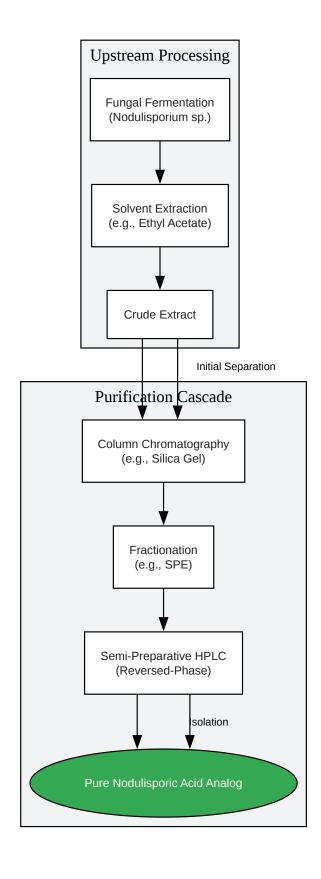
The initial step in the discovery of new **Nodulisporic acid** analogs is their isolation from the fermentation broth of the producing fungal strain, such as Hypoxylon pulicicidum (previously Nodulisporium sp.).[11][12] The process involves a multi-step purification strategy designed to separate the target compounds from a complex mixture of other metabolites.

Experimental Protocol: General Isolation and Purification

- Fermentation and Extraction:
 - The Nodulisporium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.
 - Following fermentation, the whole broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.
 - The organic extract is then concentrated under reduced pressure to yield a crude extract. [3]
- Initial Fractionation (e.g., Kupchan Method):
 - The crude extract is subjected to a primary fractionation technique, such as the modified Kupchan method, to separate compounds based on their polarity.[13] This typically involves sequential partitioning between solvents of increasing polarity.
- Chromatographic Separation:
 - Column Chromatography: The fractions are further purified using column chromatography, often with silica gel as the stationary phase and a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) as the mobile phase.
 - Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and further fractionation.[13]
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure analogs is almost always achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).[12] The elution is monitored by UV detection and fractions corresponding to individual peaks are collected.



The overall workflow for isolating these complex natural products is a systematic process of enrichment and purification.





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Caption: General workflow for the isolation of **Nodulisporic acid** analogs.

Core Methodologies for Structure Elucidation

Once a novel analog is isolated in pure form, a combination of sophisticated analytical techniques is employed to determine its chemical structure. This process involves piecing together evidence from mass spectrometry, nuclear magnetic resonance spectroscopy, and sometimes X-ray crystallography.

2.1 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is fundamental for determining the elemental composition of the new analog.

Experimental Protocol: HRMS Analysis

- Sample Preparation: A dilute solution of the purified analog is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC-MS system.[12][13]
- Ionization: ESI is commonly used to generate protonated molecules ([M+H]+) or other adducts with minimal fragmentation.
- Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) measures the massto-charge ratio (m/z) with high accuracy (typically < 5 ppm).
- Formula Determination: The precise mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions. Tandem MS (MS/MS) experiments can be used to obtain fragmentation patterns, providing initial clues about the compound's substructures.
 [13]
- 2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

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NMR is the most powerful technique for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to assemble the carbon skeleton and determine stereochemistry.[1][2]

Experimental Protocol: NMR Analysis

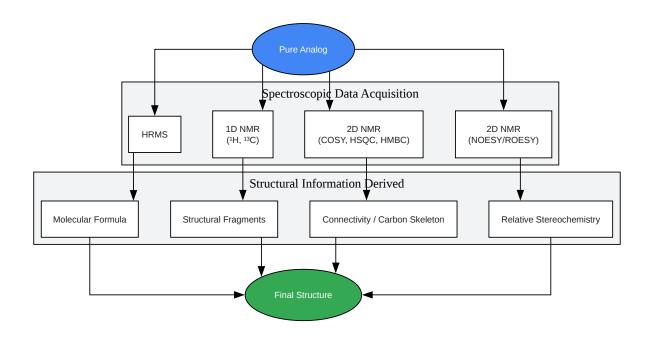
- Sample Preparation: A sufficient quantity (typically 1-5 mg) of the pure analog is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₀).
- 1D NMR Spectra Acquisition:
 - ¹H NMR: Provides information on the number, type, and connectivity of protons. Chemical shifts, coupling constants (J-values), and integration are analyzed.
 - ¹³C NMR: Reveals the number and type of carbon atoms in the molecule (e.g., sp³, sp², C, CH, CH₂, CH₃).
- 2D NMR Spectra Acquisition:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out alkyl chains and spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different structural fragments and establishing the overall carbon skeleton.
 - NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing essential information for determining the relative stereochemistry of the molecule.[1][2]
- Advanced NMR Techniques:
 - 2D INADEQUATE: In cases of extreme structural novelty or limited sample, this
 experiment can directly show carbon-carbon bonds, though it requires a significant



amount of material and is less commonly used.[1][14]

Mosher's Method: To determine the absolute stereochemistry of chiral centers, particularly alcohols, the compound can be derivatized with Mosher's acid (MTPA). Analysis of the ¹H NMR chemical shifts of the resulting diastereomeric esters allows for the assignment of the absolute configuration.[1]

The structure elucidation process is a logical puzzle, where data from each NMR experiment provides a piece of the solution.



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Caption: Logical workflow of structure elucidation using spectroscopic data.

2.3 X-ray Crystallography

When a suitable single crystal of a new analog or its derivative can be grown, X-ray crystallography provides the most definitive structural proof.



Experimental Protocol: X-ray Crystallography

- Crystallization: The pure compound is dissolved in a solvent system and allowed to slowly
 evaporate, or other crystallization techniques (e.g., vapor diffusion) are employed to grow a
 single crystal of sufficient quality.
- Derivatization: If the parent compound fails to crystallize, chemical modification can be attempted. For example, the preparation of a p-bromobenzoate ester derivative of Nodulisporic Acid A was used to introduce a heavy atom, facilitating X-ray analysis and confirming its structure.[1][2]
- Data Collection and Structure Solution: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve the crystal structure, providing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Data Presentation for Novel Analogs

The discovery of new analogs, such as **Nodulisporic acids** D, E, and F, has expanded the known chemical diversity of this family. These analogs often differ in the presence or absence of isoprene units attached to the indole core.[9][15] Summarizing their key properties in tables allows for direct comparison.

Table 1: Selected **Nodulisporic Acid** Analogs and Key Structural Features



Compound Name	Molecular Formula	Key Structural Difference from Nodulisporic Acid A	Reference(s)
Nodulisporic Acid A	C43H59NO7	Parent compound with three isoprene-derived units on indole	[1]
Nodulisporic Acid D	С38Н51NО7	Lacks the isoprene residue at the C-26 position	[9][15]
Nodulisporic Acid E	C28H35NO7	Lacks the C-26 isoprene and the two isoprene units forming the A/B rings	[9][15]
Nodulisporic Acid F	C23H27NO7	Simplest analog, lacking all three isoprene units on the indole moiety	[9][15]

The biological activity of these analogs is often evaluated in insecticidal assays, providing critical data for understanding structure-activity relationships.

Table 2: Comparative In Vitro Biological Activity of Nodulisporic Acid Analogs

Compound	Flea (C. felis) Membrane Feed IC₅₀ (ppm)	Blowfly (L. sericata) Larvae LC100 (ppm)	Reference(s)
Nodulisporic Acid A	0.4	1	[4]
Nodulisporic Acid C	10,000	15,000	[4]
Ivermectin	5	10	[4]

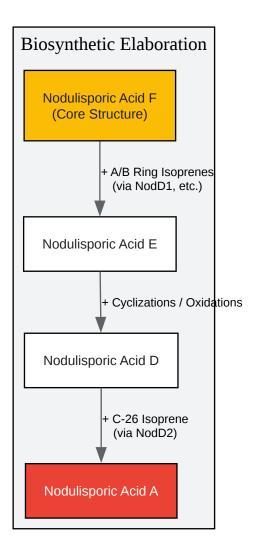
Data presented are representative and intended for comparative purposes.



Analysis of this data reveals that specific structural features, such as the dienoic acid side chain found in **Nodulisporic Acid** A, are crucial for potent insecticidal activity.[9][11] Analogs where this feature is modified, like in **Nodulisporic Acid** C, show a significant drop in potency. [4]

Biogenetic Relationships and Structural Diversity

The structural diversity of **Nodulisporic acid**s arises from a complex biosynthetic pathway. Understanding this pathway can help predict the structures of yet-undiscovered analogs. The biosynthesis is thought to begin with an indole-3-glycerol phosphate donor and proceeds through a series of prenylations and cyclizations.[8][12] **Nodulisporic Acid** F is considered the earliest biosynthetic intermediate in the series.[9][15] A proposed biogenetic grid illustrates how the more complex analogs are built up from simpler precursors.





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Caption: Simplified biogenetic relationship of **Nodulisporic acids**.

Conclusion

The structure elucidation of novel **Nodulisporic acid** analogs is a multidisciplinary endeavor that combines natural product chemistry, advanced spectroscopy, and chemical synthesis. A systematic approach, beginning with careful isolation and purification followed by comprehensive analysis using HRMS and a suite of NMR techniques, is essential for success. Unambiguous confirmation through X-ray crystallography remains the gold standard. The knowledge gained from determining the structures of new analogs is invaluable, directly fueling the understanding of structure-activity relationships and guiding the rational design of new, more effective, and safer insecticidal agents for animal health.

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